N-(4-Amino-3-methylphenyl)methanesulfonamide N-(4-Amino-3-methylphenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 108791-97-5
VCID: VC21325127
InChI: InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3
SMILES: CC1=C(C=CC(=C1)NS(=O)(=O)C)N
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

N-(4-Amino-3-methylphenyl)methanesulfonamide

CAS No.: 108791-97-5

Cat. No.: VC21325127

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Amino-3-methylphenyl)methanesulfonamide - 108791-97-5

Specification

CAS No. 108791-97-5
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name N-(4-amino-3-methylphenyl)methanesulfonamide
Standard InChI InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3
Standard InChI Key KXNLSBWXLKHGEB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NS(=O)(=O)C)N
Canonical SMILES CC1=C(C=CC(=C1)NS(=O)(=O)C)N

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(4-Amino-3-methylphenyl)methanesulfonamide features a benzene ring substituted with an amino group, a methyl group, and a methanesulfonamide moiety. The compound contains a sulfonamide group (SO₂NH) connected to a methylphenyl structure with an amino substituent. This structural arrangement contributes significantly to its chemical reactivity and potential biological activities.

The compound's structure incorporates several key functional groups that define its chemical behavior:

  • A primary aromatic amine (-NH₂) at the para position

  • A methyl group (-CH₃) at the meta position

  • A methanesulfonamide group (-NHSO₂CH₃) attached to the aromatic ring

Fundamental Properties

The fundamental physical and chemical properties of N-(4-Amino-3-methylphenyl)methanesulfonamide are summarized in the following table:

PropertyValue
CAS Number108791-97-5
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight200.26 g/mol
IUPAC NameN-(4-amino-3-methylphenyl)methanesulfonamide
Physical AppearanceCrystalline solid (typical for similar compounds)
ClassificationAromatic amine, Sulfonamide

These properties establish the fundamental characteristics of the compound and provide essential information for researchers working with this substance.

Structural Representations

The molecular structure of N-(4-Amino-3-methylphenyl)methanesulfonamide can be represented using various notations. The SMILES notation for this compound is CC1=C(C=CC(=C1)NS(=O)(=O)C)N, which provides a linear representation of the molecular structure in text format.

The compound's structure facilitates specific chemical interactions, including:

  • Hydrogen bonding through the amino and sulfonamide groups

  • π-π interactions through the aromatic ring

  • Potential coordination with metal ions through the amino and sulfonamide groups

These structural features are critical determinants of the compound's reactivity and biological activity profiles.

Synthesis and Production

Synthetic Routes

The synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide typically involves a nucleophilic substitution reaction. The most common synthetic pathway utilizes 4-amino-3-methylbenzenesulfonyl chloride as a key precursor, which undergoes reaction with ammonia or an appropriate amine.

The general synthetic route can be outlined as follows:

  • Preparation of 4-amino-3-methylbenzenesulfonyl chloride from the corresponding amine

  • Nucleophilic substitution reaction with ammonia or an amine

  • Purification steps including recrystallization or chromatographic techniques

This synthetic approach provides a reliable method for producing the target compound with good yields and purity.

Reaction Conditions

The reaction conditions for synthesizing N-(4-Amino-3-methylphenyl)methanesulfonamide require careful control to optimize yield and purity. Typical reaction conditions include:

  • Solvent system: Dichloromethane or chloroform

  • Temperature: Usually performed at controlled temperatures between 0-25°C

  • pH control: Maintained in slightly basic conditions

  • Reaction time: Varies depending on specific protocol, typically 2-8 hours

These conditions ensure proper formation of the sulfonamide bond while preserving the integrity of the amino group and other functional elements of the molecule.

Chemical Reactivity

Types of Reactions

N-(4-Amino-3-methylphenyl)methanesulfonamide can participate in various chemical reactions, primarily due to the presence of its amino and sulfonamide functional groups. The compound's reactivity profile includes:

  • Nucleophilic reactions: The amino group can act as a nucleophile in various substitution and addition reactions

  • Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions, with reactivity influenced by the amino and methyl substituents

  • Oxidation-reduction reactions: The amino group can be oxidized to form nitro derivatives, while nitro analogues can be reduced to form the amino compound

  • Acylation and alkylation: Both the amino and sulfonamide nitrogens can undergo acylation or alkylation reactions

These reaction types provide versatile pathways for chemical modifications and the synthesis of derivatives with potentially enhanced properties.

Reaction Mechanisms

The reaction mechanisms involving N-(4-Amino-3-methylphenyl)methanesulfonamide typically depend on the functional group participating in the reaction. For the amino group, nucleophilic mechanisms predominate, while the sulfonamide group can participate in both nucleophilic and electrophilic processes.

In electrophilic aromatic substitution reactions, the amino group acts as an ortho/para-directing activating group, while the sulfonamide functions as a meta-directing deactivating group. The combined effect of these groups, along with the methyl substituent, determines the regioselectivity of such reactions.

Biological Activities

Antimicrobial Properties

Sulfonamides are historically significant as antimicrobial agents, and N-(4-Amino-3-methylphenyl)methanesulfonamide shares structural similarities with established antimicrobial compounds. Sulfonamides typically exert their antimicrobial effects by inhibiting the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria.

While specific data on the antimicrobial efficacy of N-(4-Amino-3-methylphenyl)methanesulfonamide is limited in the provided research, the structural features suggest potential activity against various bacterial strains, particularly gram-positive bacteria.

Current Research and Applications

Research Focus

Current research on N-(4-Amino-3-methylphenyl)methanesulfonamide is primarily focused on exploring its potential applications in medicinal chemistry. Researchers are investigating:

  • Structure-activity relationships to understand how structural modifications affect biological activity

  • Pharmacological properties, including absorption, distribution, metabolism, and excretion profiles

  • Potential as a building block for more complex pharmaceutical compounds

  • Mechanism of action studies to elucidate how the compound interacts with biological targets

These research directions aim to expand the understanding of this compound's utility in drug development and other applications.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of N-(4-Amino-3-methylphenyl)methanesulfonamide exist, each with distinct properties and potential applications. A notable analogue is N-(3-methyl-4-nitrophenyl)methanesulfonamide (CAS 108791-96-4), which features a nitro group instead of an amino group.

The table below compares key properties of N-(4-Amino-3-methylphenyl)methanesulfonamide with its nitro analogue:

PropertyN-(4-Amino-3-methylphenyl)methanesulfonamideN-(3-methyl-4-nitrophenyl)methanesulfonamide
CAS Number108791-97-5108791-96-4
Molecular FormulaC₈H₁₂N₂O₂SC₈H₁₀N₂O₄S
Molecular Weight200.26 g/mol230.24 g/mol
Key Functional GroupAmino (-NH₂)Nitro (-NO₂)
Electronic PropertiesElectron-donating amino groupElectron-withdrawing nitro group

These differences in structure lead to significant variations in chemical reactivity and biological properties.

Comparative Properties

The structural differences between N-(4-Amino-3-methylphenyl)methanesulfonamide and its analogues result in distinct physicochemical and biological properties:

  • Reactivity: The amino compound is generally more nucleophilic than its nitro counterpart

  • Solubility: Amino derivatives typically show better water solubility than nitro analogues

  • Biological activity: The biological activity profile differs due to the contrasting electronic effects of amino versus nitro groups

  • Synthetic utility: The amino group provides more versatile options for further chemical modifications compared to the nitro group

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